
3-Methoxycyclopentane-1-carboxylic acid
Description
3-Methoxycyclopentane-1-carboxylic acid (CAS: 102539-67-3) is a cyclopentane derivative with a methoxy group at the 3-position and a carboxylic acid moiety at the 1-position. Its molecular formula is C₇H₁₂O₃, and it has a molecular weight of 144.17 g/mol . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (130.2 Ų) and [M-H]⁻ (129.8 Ų), suggest moderate molecular compactness, though experimental validation is lacking .
Properties
IUPAC Name |
3-methoxycyclopentane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-6-3-2-5(4-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEAKWXFTMRJMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289914 | |
Record name | 3-Methoxycyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102539-67-3 | |
Record name | 3-Methoxycyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102539-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxycyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxycyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of a Grignard reagent derived from 3-methoxycyclopentyl bromide. The Grignard reagent reacts with carbon dioxide to form the carboxylic acid. The reaction conditions typically involve the use of anhydrous ether as a solvent and dry ice as the carbon dioxide source .
Another method involves the hydrolysis of 3-methoxycyclopentyl nitrile. The nitrile is first synthesized by reacting 3-methoxycyclopentyl bromide with sodium cyanide. The nitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Methoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxycyclopentane-1-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 3-methoxycyclopentanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr, NaCl) can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 3-Hydroxycyclopentane-1-carboxylic acid.
Reduction: 3-Methoxycyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
The compound features a cyclopentane ring with a carboxylic acid and a methoxy group, which influences its reactivity and solubility properties. The stereochemistry at the 1 and 3 positions is crucial for its biological activity and synthetic utility.
Synthetic Chemistry
3-Methoxycyclopentane-1-carboxylic acid serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo transformations such as oxidation and esterification allows for the creation of more complex molecules.
Case Study: Synthesis of Derivatives
- Researchers have utilized this compound to synthesize derivatives that exhibit enhanced biological activity. For example, modifications to the methoxy group can lead to compounds with improved solubility and bioavailability.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Its structural similarity to known drugs suggests that it may interact with biological targets effectively.
Case Study: Anticancer Activity
- A study explored the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, highlighting its potential as a lead compound in drug development.
Materials Science
In materials science, this compound is being explored for its role in developing new polymers and materials with specific properties.
Case Study: Polymer Synthesis
- Researchers have incorporated this compound into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials show promise for use in coatings and composites.
Biological Research
The compound's unique structure makes it a candidate for studying biochemical pathways and interactions within biological systems.
Case Study: Enzyme Substrate Studies
- Investigations into enzyme-substrate interactions have revealed that this compound can act as a substrate for specific enzymes, providing insights into metabolic pathways involving cyclopentane derivatives.
Mechanism of Action
The mechanism of action of 3-methoxycyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The methoxy and carboxylic acid groups play crucial roles in its binding affinity and specificity to molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methoxycarbonyl-Substituted Cyclopentane Derivatives
3-(Methoxycarbonyl)cyclopentane-1-carboxylic Acid (CAS: 84545-00-6)
- Structure : Differs by replacing the methoxy group with a methoxycarbonyl (-COOMe) substituent.
- Molecular Formula : C₈H₁₂O₄ (MW: 172.18 g/mol) .
- Key Differences: The ester group increases hydrophobicity and may alter reactivity (e.g., susceptibility to hydrolysis). No CCS or spectral data are available for direct comparison.
3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic Acid (CAS: 306935-15-9)
- Structure : Contains three methyl groups at the 1,2,2-positions, introducing steric hindrance.
- Molecular Formula : C₁₁H₁₈O₄ (MW: 214.26 g/mol) .
- Key Differences : Methyl groups reduce conformational flexibility and may hinder intermolecular interactions. Applications in rigid scaffold-based drug design are plausible.
Cyclopentane Carboxylic Acid Esters
Methyl Cyclopentanecarboxylate (CAS: 4630-80-2)
- Structure : Simpler ester analog lacking the carboxylic acid group.
- Molecular Formula : C₇H₁₂O₂ (MW: 128.17 g/mol) .
- Key Differences : The absence of a carboxylic acid limits hydrogen-bonding capacity, reducing solubility in polar solvents. Commonly used as a volatile intermediate in organic synthesis.
(S)-3-Oxo-cyclopentanecarboxylic Acid Methyl Ester (CAS: 132076-32-5)
Bicyclic and Unsaturated Analogs
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS: 83249-10-9)
- Structure : Bicyclo[1.1.1]pentane core introduces high rigidity.
- Molecular Formula : C₈H₁₀O₃ (MW: 154.16 g/mol) .
- Key Differences : The strained bicyclic structure enhances metabolic stability, making it valuable in bioisostere design for drug discovery.
3-Cyclopentene-1-carboxylic Acid
Research and Application Insights
- Synthetic Utility : 3-Methoxycyclopentane-1-carboxylic acid is listed as a synthon for heterocyclic synthesis, though its applications are less documented compared to analogs like the bicyclo derivative .
- Safety Profile: Limited toxicological data are available for the target compound, whereas analogs like 1-Cyanocyclopentanecarboxylic acid (CAS: 540490-54-8) have detailed hazard protocols .
Biological Activity
3-Methoxycyclopentane-1-carboxylic acid (MCPA) is a cyclic carboxylic acid with the molecular formula CHO. Its unique structure, featuring a methoxy group and a cyclopentane ring, suggests potential biological activities that merit investigation. This article synthesizes current research findings on the biological activity of MCPA, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
MCPA is characterized by the following chemical properties:
- Molecular Weight : 144.17 g/mol
- Melting Point : Information not extensively documented in available literature
- Solubility : Soluble in organic solvents; limited data on aqueous solubility
These properties are crucial for understanding the compound's behavior in biological systems.
Antimicrobial Properties
Recent studies have indicated that MCPA exhibits notable antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
MCPA has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that MCPA can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages. This inhibition suggests a potential role in managing inflammatory conditions.
Compound | Inhibition Rate (%) | Concentration (µM) |
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MCPA | 60.53 | 40 |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay revealed that MCPA does not exhibit significant cytotoxic effects on various cancer cell lines at concentrations up to 200 µM. This finding is crucial for its potential use in therapeutic applications where minimizing toxicity is essential.
Study 1: Antimicrobial Activity
In a study published by MDPI, MCPA was tested against a panel of microbial strains. The results indicated that MCPA had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory effects of MCPA showed that it significantly reduced the levels of pro-inflammatory cytokines in LPS-stimulated macrophages. The study highlighted its potential as a therapeutic agent for inflammatory diseases .
Study 3: Pharmacokinetics and Toxicology
Research on the pharmacokinetics of MCPA suggests that it is rapidly absorbed and metabolized in vivo. Toxicological assessments indicate low toxicity profiles, making it a candidate for further development in pharmaceutical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.